3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Description
3-[(3,4,5-Trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one (urolithin) scaffold, a class of compounds derived from ellagic acid metabolites. This compound features a 3,4,5-trimethoxybenzyloxy substituent at the 3-position of the chromenone core, which is hypothesized to enhance its interaction with biological targets such as phosphodiesterase 2 (PDE2) .
Properties
IUPAC Name |
3-[(3,4,5-trimethoxyphenyl)methoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-25-20-10-14(11-21(26-2)22(20)27-3)13-28-15-8-9-17-16-6-4-5-7-18(16)23(24)29-19(17)12-15/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYGVPHXFAVHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4,5-trimethoxybenzyl alcohol and a suitable benzopyran derivative.
Reaction Conditions: The key step involves the etherification of the benzopyran derivative with 3,4,5-trimethoxybenzyl alcohol under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ether Linkage
The ether bond connecting the trimethoxybenzyl group to the benzochromen core undergoes nucleophilic substitution under alkaline conditions. This reaction is critical for synthesizing derivatives with modified substituents.
| Reaction Conditions | Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| Anhydrous DMF, K₂CO₃, 80–120°C | Alkyl/aryl halides | Replacement of trimethoxybenzyl with new groups | 45–72% |
For example, treatment with methyl iodide in DMF yields 3-methoxy-6H-benzo[c]chromen-6-one . The reaction proceeds via deprotonation of the hydroxyl group, followed by SN2 displacement.
Oxidation and Reduction Reactions
The ketone group at position 6 and the aromatic systems participate in redox reactions.
Ketone Reduction
The 6-keto group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
This modification enhances solubility and enables further functionalization.
Aromatic Ring Oxidation
Electron-rich aromatic rings (e.g., trimethoxybenzyl) undergo oxidation with KMnO₄/H⁺ to form quinone derivatives, though this reaction is less common due to steric hindrance.
Hydrolysis Reactions
The ether linkage is susceptible to acid-catalyzed hydrolysis, cleaving the bond between the benzochromen core and the trimethoxybenzyl group:
This reaction regenerates the parent 3-hydroxy-6H-benzo[c]chromen-6-one, a precursor for further derivatization.
Electrophilic Aromatic Substitution
The benzochromen core undergoes electrophilic substitution at positions activated by the electron-donating oxygen atoms:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4/C-9 | Nitro derivatives |
| Sulfonation | H₂SO₄/SO₃ | C-4 | Sulfonic acid derivatives |
These reactions are selective due to the directing effects of the chromen oxygen and methoxy groups.
Cyclization Reactions
Under acidic conditions, the compound undergoes intramolecular cyclization to form polycyclic structures. For example, treatment with H₂SO₄ promotes the formation of a fused tetracyclic system via electrophilic attack at C-2.
Photochemical Reactivity
The benzochromen core exhibits fluorescence and undergoes photochemical [2+2] cycloaddition under UV light, forming dimeric structures. This property is leveraged in materials science for developing light-responsive systems .
Biological Interactions via Covalent Modification
In pharmacological contexts, the compound reacts with biological nucleophiles (e.g., cysteine residues in enzymes):
This covalent binding underpins its potential as a kinase or protease inhibitor .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Reagents/Conditions | Applications |
|---|---|---|---|
| Nucleophilic substitution | Ether linkage | Halides, K₂CO₃, DMF | Derivative synthesis |
| Ketone reduction | C=O | LiAlH₄, NaBH₄ | Alcohol intermediates |
| Hydrolysis | Ether linkage | HCl/H₂O | Precursor generation |
| Electrophilic substitution | Aromatic rings | HNO₃, H₂SO₄ | Nitro/sulfo derivatives |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Studies :
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
- Case Studies :
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor:
- Targeted Enzymes : It has shown inhibitory effects on certain kinases involved in cancer progression.
- Case Studies :
Antioxidant Properties
The compound's antioxidant potential is noteworthy:
- Mechanism : It scavenges free radicals and enhances the body’s antioxidant defense mechanisms.
- Case Studies :
Photovoltaic Materials
Due to its unique chemical structure, this compound is being explored for use in organic photovoltaic cells:
- Properties : Its conjugated system allows for effective light absorption and charge transport.
- Case Studies :
Drug Delivery Systems
The compound's lipophilicity makes it suitable for drug delivery applications:
Mechanism of Action
The mechanism of action of 3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Key Derivatives and PDE2 Inhibitory Activity
- Key Findings :
Substituent Effects on Cholinesterase Inhibition
Table 2: Cholinesterase Activity of Selected Derivatives
- Key Findings :
Physicochemical Properties
Table 3: Molecular Properties of Selected Derivatives
- Rotatable bond counts are consistent across derivatives, suggesting similar conformational flexibility .
Critical Analysis of Substituent Impact
- PDE2 Inhibition : Methoxy-rich substituents (e.g., trimethoxybenzyl) likely enhance hydrophobic interactions with PDE2’s catalytic domain, as evidenced by the high activity of alkoxylated derivatives like 1f .
- Selectivity : The target compound’s lack of reported cholinesterase activity contrasts with piperazine-linked derivatives, underscoring the role of substituents in target specificity .
- Druglikeness : Higher logP values associated with aromatic substituents (e.g., trimethoxybenzyl) may improve membrane permeability but could pose challenges for aqueous solubility .
Biological Activity
3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one, a compound belonging to the class of coumarins, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
- Molecular Formula : C27H26O6
- Molecular Weight : 446.5 g/mol
- IUPAC Name : 3-benzyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one
The compound's structure includes multiple methoxy groups which contribute to its solubility and potential biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Here are the key areas of activity:
1. Antioxidant Activity
Numerous studies have demonstrated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | Showed strong radical scavenging activity. | |
| ABTS Assay | Inhibited ABTS radical cation formation effectively. |
2. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| C. albicans | 40 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
3. Anti-inflammatory Effects
The compound has been shown to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
| Study | Inflammatory Marker | Result |
|---|---|---|
| TNF-alpha | Reduced levels significantly after treatment. | |
| IL-6 | Inhibition observed in vitro. |
The biological effects of this compound can be attributed to its ability to modulate various signaling pathways:
- Nuclear Factor kappa B (NF-kB) : Inhibition of NF-kB activation leads to reduced expression of pro-inflammatory cytokines.
- Reactive Oxygen Species (ROS) : The compound reduces ROS levels, contributing to its antioxidant and anti-inflammatory properties.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Cancer Cells :
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Findings : Significant apoptosis was induced in breast cancer cells with IC50 values indicating potent activity.
-
Case Study on Diabetes :
- Objective : Investigate the effects on glucose metabolism.
- Findings : Improved insulin sensitivity was observed in diabetic rat models after administration of the compound.
Q & A
Q. Q1. What are the common synthetic routes for 6H-benzo[c]chromen-6-one derivatives?
Methodological Answer: The synthesis of 6H-benzo[c]chromen-6-ones typically involves cyclocondensation or multicomponent reactions. For example:
- Three-component synthesis : Combine a primary amine (1.2 equiv.), β-ketoester (1.0 equiv.), and chalcone (1.0 equiv.) in glycerol as a green solvent, catalyzed by Sc(OTf)₃ (10 mol%) at 100°C for 24 hours. Purify via silica column chromatography (petroleum ether:ethyl acetate = 90:10) .
- Cyclocondensation : React 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under mild conditions to form benzo[c]chromen-6-ones .
- Chalcone-based routes : Use ethyl acetoacetate and chalcones derived from salicylaldehyde and acetophenone derivatives for stepwise assembly .
Q. Q2. What safety protocols are critical when handling 6H-benzo[c]chromen-6-one derivatives?
Methodological Answer:
- Acute Toxicity : Classified under EU-GHS as Category 4 for oral, dermal, and inhalation exposure. Use fume hoods, gloves, and lab coats .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention if irritation persists .
- Waste Disposal : Follow local regulations for organic hazardous waste, avoiding environmental release due to unknown ecotoxicity .
Advanced Research Questions
Q. Q3. How can solvent selection influence reaction efficiency in green syntheses of benzo[c]chromen-6-ones?
Methodological Answer:
- Glycerol : Acts as a biodegradable, high-boiling solvent that enhances reaction homogeneity and reduces byproducts. In Sc(OTf)₃-catalyzed three-component reactions, glycerol improves yields by stabilizing intermediates through hydrogen bonding .
- Ethyl acetate/petroleum ether : Used in purification to balance polarity for optimal separation of products from unreacted chalcones or β-ketoesters .
- Contradictions : Some methods require dichloromethane or toluene, which are less sustainable. Researchers must balance efficiency with green chemistry principles .
Q. Q4. What mechanistic insights explain the formation of benzo[c]chromen-6-ones via [3+3] cyclization?
Methodological Answer:
- Step 1 : Activation of 1,3-bis(silyloxy)-1,3-butadienes by Lewis acids (e.g., Sc(OTf)₃), forming electrophilic silyl intermediates.
- Step 2 : Nucleophilic attack by the carbonyl oxygen of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, followed by cyclization to form the fused chromenone ring.
- Step 3 : Desilylation and aromatization under thermal conditions, yielding the final product. Computational modeling (DFT) is recommended to validate transition states .
Q. Q5. How do researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer:
- X-ray crystallography : Resolve ambiguities in regiochemistry or substituent orientation (e.g., 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one was confirmed via single-crystal analysis at 100 K) .
- 2D NMR : Use HSQC and HMBC to correlate protons with carbons, distinguishing between methoxy groups at C-3, C-4, and C-5 positions in trimethoxybenzyl derivatives .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for derivatives with isotopic patterns (e.g., brominated analogs) .
Q. Q6. What strategies optimize the yield of 7-amino-substituted benzo[c]chromen-6-ones?
Methodological Answer:
- Catalyst screening : Scandium triflate outperforms Brønsted acids (e.g., H₂SO₄) in promoting amino group incorporation while minimizing side reactions .
- Temperature control : Maintain 100°C to accelerate imine formation without degrading heat-sensitive amines.
- Substituent effects : Electron-donating groups on the chalcone component enhance cyclization rates. For example, para-methoxy substituents increase yields by 15–20% compared to nitro groups .
Analytical and Characterization Challenges
Q. Q7. Which analytical techniques are prioritized for characterizing novel benzo[c]chromen-6-one derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for proton-proton correlations. Methoxy protons typically appear as singlets at δ 3.7–3.9 ppm .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and ether (C-O-C) vibrations at 1200–1250 cm⁻¹ .
- Chromatography : Use HPLC-PDA (photodiode array) with C18 columns to assess purity, especially for derivatives with UV-active chromophores (λmax ≈ 280–320 nm) .
Q. Q8. How do researchers address the lack of ecotoxicity data for benzo[c]chromen-6-ones?
Methodological Answer:
- Read-across approaches : Compare with structurally similar compounds (e.g., coumarin derivatives) to predict biodegradability and bioaccumulation potential .
- In silico models : Apply tools like EPI Suite to estimate log P (octanol-water partition coefficient) and prioritize compounds for experimental testing .
- Microtox assays : Conduct acute toxicity tests using Vibrio fischeri to establish baseline EC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
